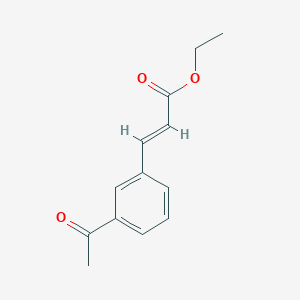

(E)-ethyl 3-(3-acetylphenyl)acrylate

Description

(E)-ethyl 3-(3-acetylphenyl)acrylate is a specific organic compound that is gaining attention for its utility as a synthetic intermediate. The defining characteristics of this molecule are its ethyl acrylate (B77674) chain, which provides a reactive site for various organic transformations, and the acetylphenyl ring, which allows for further functionalization. This strategic combination of chemical features makes it a valuable precursor in targeted synthesis projects.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-3-(3-acetylphenyl)prop-2-enoate |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 206976-52-3 |

| Appearance | Typically a solid or oil |

| Structure | A phenyl ring with an acetyl group at position 3 and an ethyl acrylate group at position 1 |

Alpha, beta-unsaturated esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. Their structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group, creates a unique electronic arrangement that makes them susceptible to attack by both nucleophiles and electrophiles.

This dual reactivity allows them to participate in a wide array of important chemical reactions. They are classic Michael acceptors, readily undergoing conjugate addition with nucleophiles, a reaction that is fundamental for forming new carbon-carbon bonds. Furthermore, the double bond can participate in cycloaddition reactions, and the ester group can be hydrolyzed, reduced, or transesterified to introduce new functionalities. This inherent reactivity makes them indispensable building blocks for the synthesis of more complex organic molecules.

The acetylphenyl acrylate scaffold is a recurring motif in both pharmaceutical and material sciences research. In the realm of material science, substituted phenyl acrylates are investigated as monomers for the creation of specialized polymers. For instance, functionalized phenyl acrylates, such as 4-acetylphenyl acrylate, have been used in copolymerization processes. The resulting polymers possess unique properties that can be tailored for specific applications, including advanced polymer supports.

In pharmaceutical research, the broader class of substituted phenyl acrylates is being explored for potential therapeutic applications. Studies have shown that certain acrylate-based derivatives can serve as precursors to biologically active molecules. For example, research into novel acrylate derivatives has identified compounds with antiproliferative properties, positioning them as potential analogues for anticancer agents. The acetyl group on the phenyl ring provides a convenient handle for further synthetic modifications, allowing chemists to systematically alter the molecule's structure to optimize its biological activity.

Current research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules. Its structure is well-suited for creating derivatives with modified properties. A notable example is its use as a starting material for the synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate. prepchem.com In this reaction, the acetyl group is brominated, transforming the compound into a more reactive species that can be used in subsequent synthetic steps to build larger, more intricate molecular architectures. prepchem.com

Research on analogues of this compound is also an active area. Scientists are exploring variations in the structure, such as changing the ester group (e.g., to a butyl ester) or altering the position and nature of the substituents on the phenyl ring (e.g., using a chlorosulfonyl group instead of an acetyl group). nih.govnih.gov These investigations aim to develop new compounds with tailored electronic and steric properties, potentially leading to novel materials or pharmacologically active agents. The strategic modification of these analogues allows for a systematic exploration of structure-activity relationships, which is crucial for designing molecules with specific functions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate |

| 4-acetylphenyl acrylate |

| (E)-3-(4-acetyl-phenyl)-acrylic acid butyl ester |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-acetylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-16-13(15)8-7-11-5-4-6-12(9-11)10(2)14/h4-9H,3H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVELQYLDAYQUHI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of E Ethyl 3 3 Acetylphenyl Acrylate

Nucleophilic Addition Reactions

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond in (E)-ethyl 3-(3-acetylphenyl)acrylate, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to several important addition reactions.

Michael Addition Chemistry

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. researchgate.net This reaction is a cornerstone of carbon-carbon bond formation. The general mechanism involves the addition of a nucleophile to the β-carbon of the acrylate (B77674) moiety.

The mechanism proceeds in three main steps:

Nucleophile formation: A base abstracts a proton from a suitable pronucleophile (e.g., a malonic ester) to generate a stabilized carbanion (enolate).

Conjugate addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step) to yield the final 1,4-addition product. nih.gov

A variety of nucleophiles can be employed in the Michael addition with this compound. Particularly common are stabilized carbanions derived from compounds with active methylene groups, such as dialkyl malonates and acetoacetates. These reactions are typically catalyzed by a base.

| Nucleophile (Michael Donor) | Base Catalyst | Product |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(1-(3-acetylphenyl)-3-ethoxy-3-oxopropyl)malonate |

| Ethyl acetoacetate | Potassium hydroxide (KOH) | Ethyl 2-acetyl-5-(3-acetylphenyl)-4-ethoxycarbonyl-5-oxopentanoate |

| Nitromethane | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ethyl 3-(3-acetylphenyl)-4-nitrobutanoate |

Hydrobromination Mechanisms

The reaction of this compound with hydrogen bromide (HBr) is an example of an electrophilic addition to an alkene. The regioselectivity of this reaction is governed by the stability of the carbocation intermediate formed during the reaction.

The mechanism involves two principal steps:

Protonation: The π electrons of the carbon-carbon double bond attack the hydrogen atom of the polar H-Br molecule. This results in the formation of a carbocation intermediate and a bromide ion. masterorganicchemistry.comyoutube.com The proton adds to the α-carbon, leading to the formation of a more stable benzylic carbocation at the β-carbon, which is stabilized by resonance with the phenyl ring.

Nucleophilic attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the positively charged β-carbon to form the final product, ethyl 3-(3-acetylphenyl)-3-bromopropanoate. masterorganicchemistry.com

Due to the stability of the benzylic carbocation, the addition of HBr to this compound follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon (the β-carbon). masterorganicchemistry.com

Cycloaddition Reactions

The double bond of the acrylate moiety in this compound can also participate in pericyclic reactions, most notably cycloadditions.

Diels-Alder Cycloadditions as Dienophiles

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. This compound can act as a dienophile due to its activated double bond. The presence of the electron-withdrawing acetylphenyl and ester groups enhances its reactivity in normal electron-demand Diels-Alder reactions. nih.gov

The reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step. When reacting with an unsymmetrical diene, the regioselectivity is determined by the electronic effects of the substituents on both the diene and the dienophile. mdpi.com For instance, in the reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene, the acetylphenyl group of the dienophile will preferentially orient itself to favor the formation of the para or meta isomer depending on the specific electronic demands of the transition state.

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents tend to be oriented towards the developing π-system of the diene in the transition state. nih.gov

| Diene | Reaction Conditions | Major Product |

| 1,3-Butadiene | Toluene, 110°C | Ethyl 4-(3-acetylphenyl)cyclohex-3-enecarboxylate |

| Cyclopentadiene | Diethyl ether, 0°C to rt | Ethyl 3-(3-acetylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| 2,3-Dimethyl-1,3-butadiene | Xylene, 140°C | Ethyl 4-(3-acetylphenyl)-1,2-dimethylcyclohex-3-enecarboxylate |

Derivatization Strategies and Functional Group Transformations

The presence of the acetyl group provides an additional site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Transformations Involving the Ester Moiety

The ethyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield (E)-3-(3-acetylphenyl)acrylic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and follows a nucleophilic acyl substitution mechanism, commonly the bimolecular acyl-oxygen cleavage (BAC2) pathway. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The reactivity in base-catalyzed hydrolysis can be correlated with electronic factors within the molecule nih.gov.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The mechanism proceeds through a tetrahedral intermediate, similar to the base-catalyzed route, but all steps are reversible. To drive the reaction to completion, an excess of water is typically used.

Transesterification: this compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst. This reaction exchanges the ethyl group of the ester with the alkyl group of the reacting alcohol, forming a new ester and releasing ethanol. This process is also an equilibrium reaction, and its outcome is often controlled by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

Table 1: Key Transformations of the Ester Moiety

| Reaction | Reagents | Product | Mechanism |

| Base-Catalyzed Hydrolysis | NaOH or KOH (aq), then H₃O⁺ | (E)-3-(3-acetylphenyl)acrylic acid | BAC2 |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | (E)-3-(3-acetylphenyl)acrylic acid | AAC2 |

| Transesterification | R-OH, H⁺ or RO⁻ | (E)-alkyl 3-(3-acetylphenyl)acrylate | Nucleophilic Acyl Substitution |

Alterations of the Aromatic Ring System

The aromatic ring of this compound contains two substituents: the acetyl group (-COCH₃) and the ethyl acrylate group (-CH=CHCOOEt). Both are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to the meta positions. masterorganicchemistry.comlibretexts.org

Directing Effects: The acetyl group deactivates the ring through both a strong resonance effect and an inductive effect. The acrylate group also deactivates the ring via resonance. Both groups direct incoming electrophiles to the positions meta to themselves. In this specific molecule, the positions C-4 and C-6 are ortho to the acetyl group and C-2 is ortho and C-4 is para to the acrylate group, while C-5 is meta to both. Therefore, electrophilic substitution is strongly predicted to occur at the C-5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, yielding (E)-ethyl 3-(3-acetyl-5-nitrophenyl)acrylate.

Halogenation: In the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, the compound can be brominated or chlorinated to install a halogen atom on the ring, likely at the C-5 position. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H) at the C-5 position. youtube.com

Beyond EAS, the acetyl group itself can be chemically modified. For example, it can be reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or to an ethyl group via Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, although the latter's harsh basic conditions could also hydrolyze the ester.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | (E)-ethyl 3-(3-acetyl-5-nitrophenyl)acrylate |

| Bromination | Br₂, FeBr₃ | (E)-ethyl 3-(3-acetyl-5-bromophenyl)acrylate |

| Sulfonation | SO₃, H₂SO₄ | (E)-ethyl 3-(3-acetyl-5-sulfophenyl)acrylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely due to the deactivated ring |

Polymerization Processes

The acrylate functional group makes this compound a suitable monomer for addition polymerization, particularly through free-radical mechanisms. Its structure, which is analogous to substituted chalcones, suggests a potential for complex polymerization behaviors. itu.edu.trnih.gov

Free Radical Polymerization

Like other acrylate monomers, this compound is expected to undergo free-radical polymerization to form a homopolymer. This process generally involves three main steps: initiation, propagation, and termination. mdpi.com

Initiation: The reaction is started by a free-radical initiator, which is a molecule that can be readily cleaved into free radicals by heat or light. Common thermal initiators include benzoyl peroxide (BPO) and 2,2'-azobis(isobutyronitrile) (AIBN). mdpi.com The initiator radical adds to the double bond of the acrylate monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times to form a long polymer chain. The reactivity of acrylate monomers in this step is typically high. nsf.gov

Termination: The growth of the polymer chain is halted through various termination mechanisms, such as combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains).

The resulting polymer, poly(this compound), would feature a carbon-carbon backbone with pendant 3-acetylphenyl and ethoxycarbonyl groups attached to alternating carbon atoms. The properties of this polymer would be influenced by the bulky and polar pendant groups.

Copolymerization Studies with Other Monomers

This compound can also be used as a comonomer in free-radical polymerization to synthesize copolymers with tailored properties. It can be copolymerized with a wide range of other vinyl monomers. basf.com The composition and structure of the resulting copolymer depend on the relative reactivities of the comonomers, which are described by their reactivity ratios (r₁ and r₂).

Potential comonomers for this compound include:

Styrene: Copolymerization with styrene is a common method to incorporate different functionalities into polystyrene-based materials. Studies on structurally similar ethyl phenylcyanoacrylates have shown their successful copolymerization with styrene. chemrxiv.orgchemrxiv.org

Other Acrylates and Methacrylates: Monomers like methyl methacrylate (MMA), butyl acrylate (BA), or ethyl acrylate itself can be used to form random or block copolymers. taylorandfrancis.commdpi.com

Acrylonitrile: This comonomer can be used to enhance properties such as chemical resistance and thermal stability.

The incorporation of the this compound monomer unit into a polymer chain introduces a keto group, which can serve as a site for post-polymerization modification or cross-linking, or to influence the polymer's thermal and adhesive properties.

Table 3: Potential Comonomers for Copolymerization

| Monomer Class | Example Comonomers | Potential Copolymer Properties |

| Styrenics | Styrene | Modified thermal properties, potential for further functionalization |

| Acrylates | Methyl Acrylate, Butyl Acrylate | Tunable glass transition temperature, flexibility, and adhesion |

| Methacrylates | Methyl Methacrylate (MMA) | Increased rigidity and optical clarity |

| Nitriles | Acrylonitrile | Enhanced chemical and thermal resistance |

| Vinyl Esters | Vinyl Acetate | Modified hydrophilicity and adhesive properties |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum provides detailed information about the number and types of protons and their neighboring environments. For (E)-ethyl 3-(3-acetylphenyl)acrylate , the spectrum confirms the presence of all expected proton signals, from the ethyl ester group to the substituted aromatic ring and the vinylic protons. The large coupling constant (J = 16.0 Hz) between the vinylic protons is definitive evidence for the (E)-configuration about the double bond.

The detailed assignments for the proton signals, based on a 400 MHz spectrum in DMSO-d⁶, are presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.72–7.64 | m | 2H | - | Aromatic protons |

| 7.61 | d | 1H | 16.0 | Vinylic proton (CH=CO) |

| 7.10–6.87 | m | 2H | - | Aromatic protons |

| 6.48 | d | 1H | 16.0 | Vinylic proton (CH=CO) |

| 4.17 | q | 2H | 7.1 | OCH₂ (Ethyl group) |

| 2.60 | s | 3H | - | COCH₃ (Acetyl group) |

| 1.25 | t | 3H | 7.1 | CH₃ (Ethyl group) |

Data sourced from a 400 MHz spectrum in DMSO.

While ¹³C NMR is a standard technique for determining the carbon skeleton of a molecule, specific, experimentally determined ¹³C NMR data for This compound were not available in the searched scientific literature. This analysis is therefore omitted.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of This compound displays characteristic absorption bands that confirm the presence of the key functional groups.

The most prominent features are the strong carbonyl (C=O) stretching vibrations. The α,β-unsaturated ester carbonyl and the acetyl ketone carbonyl are expected to have distinct, strong absorption bands. The presence of the aromatic ring and the carbon-carbon double bond are also confirmed by their characteristic signals. General expected absorption ranges for the functional groups are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic & Vinylic C-H | Stretch |

| ~3000-2850 | Aliphatic C-H | Stretch |

| ~1700 | Ester C=O | Stretch |

| ~1685 | Ketone C=O | Stretch |

| ~1640 | Alkene C=C | Stretch |

| ~1600, 1480 | Aromatic C=C | Stretch |

| ~1250 | Ester C-O | Stretch |

Approximate wavenumbers are based on typical values for these functional groups.

X-ray Crystallography for Solid-State Structure Analysis

However, a search of the available scientific literature and crystallographic databases did not yield any published crystal structure for This compound . Consequently, a detailed analysis of its solid-state conformation and intermolecular interactions is not possible at this time.

As no crystallographic data has been reported, the specific molecular conformation, bond angles, and dihedral angles of This compound in the solid state have not been experimentally determined.

Without a determined crystal structure, an analysis of the intermolecular forces, such as hydrogen bonding, π-π stacking, or other van der Waals interactions that govern the crystal packing of This compound , cannot be conducted.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov Calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. materialsciencejournal.orgbenthamdirect.com Such studies provide fundamental information about the molecule's geometry, stability, and reactivity.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. lupinepublishers.com This indicates that charge transfer can readily occur within the molecule. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. lupinepublishers.com

Table 1: Quantum Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative Data from Analogous Compounds)

| Parameter | Formula | Description | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating capacity | -0.2675 |

| LUMO Energy | ELUMO | Electron-accepting capacity | -0.1809 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 0.0866 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.27 |

| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity | 0.4787 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons | - |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency | - |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 5.07 |

Note: Values are representative and sourced from DFT studies on structurally related organic molecules for illustrative purposes. nih.govlupinepublishers.comdntb.gov.ua

For (E)-ethyl 3-(3-acetylphenyl)acrylate, the conjugated system encompassing the phenyl ring, the acrylate (B77674) double bond, and the carbonyl groups is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive nature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govlupinepublishers.com

In the structure of this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ester and acetyl carbonyl groups due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the phenyl ring and the vinyl group, making them susceptible to nucleophilic attack.

Neutral Potential (Green): Typically found over the carbon framework of the aromatic ring.

This analysis helps in understanding intermolecular interactions and identifying regions crucial for receptor binding.

For this compound, key intramolecular interactions would include:

π → π interactions:* Delocalization of π-electrons across the conjugated system, from the phenyl ring through the C=C double bond to the C=O group.

n → π interactions:* Delocalization involving the lone pairs (n) of the oxygen atoms into the antibonding π* orbitals of adjacent carbonyl and vinyl groups.

These hyperconjugative interactions lead to charge transfer from donor to acceptor orbitals, stabilizing the molecular structure. NBO analysis can also determine the hybridization of atoms and the polarization of chemical bonds. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific receptor, typically a protein or enzyme. thepharmajournal.com This simulation helps in understanding the binding mode, affinity, and the nature of intermolecular interactions that stabilize the ligand-receptor complex. Chalcones and related acrylate derivatives are frequently studied as inhibitors of various enzymes, making docking a crucial tool in their analysis. orientjchem.orgunisi.it

Docking algorithms generate multiple possible binding poses of the ligand within the active site of the receptor and rank them using a scoring function. This score, often expressed as a binding energy (in kcal/mol), estimates the binding affinity. A more negative value typically indicates a stronger and more stable interaction. nih.gov

For compounds structurally similar to this compound, such as chalcone (B49325) derivatives, docking studies have revealed significant binding affinities with various protein targets. The binding energy is influenced by factors like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Representative Docking Scores and Binding Energies of Analogous Compounds with Protein Targets

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Chalcone Derivative | DNA Gyrase Topoisomerase B (1KZN) | -10.15 | -78.16 |

| Chalcone Derivative | Lanosterol α-demethylase (4WMZ) | -9.87 | -70.54 |

| Chalcone Derivative | E. coli Protein (4PVR) | -8.29 | - |

Note: Data is sourced from docking studies on chalcone and acrylate derivatives for illustrative purposes. thepharmajournal.comorientjchem.orgresearchgate.net

The stability of the ligand-receptor complex is determined by specific non-covalent interactions with amino acid residues in the protein's active site. For a molecule like this compound, the following interactions are anticipated based on studies of analogous structures: nih.gov

Hydrogen Bonding: The carbonyl oxygen atoms of the ester and acetyl groups are potent hydrogen bond acceptors, likely to interact with donor residues such as Glycine, Lysine, Tyrosine, or Serine. thepharmajournal.comorientjchem.org

π-π Stacking/T-stacking: The aromatic phenyl ring can engage in π-π stacking or T-stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Histidine. nih.gov

Hydrophobic Interactions: The ethyl group and the phenyl ring can form hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine. orientjchem.org

Table 3: Common Amino Acid Interactions Observed for Chalcone and Acrylate Analogs in Protein Active Sites

| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | GLY, LYS, TYR, ASN, SER |

| π-π Stacking | Phenyl Ring | HIS, PHE, TRP, TYR |

Note: The listed amino acids are examples from docking studies of various chalcone and acrylate derivatives. thepharmajournal.comorientjchem.orgnih.gov

These detailed computational investigations provide a theoretical foundation for understanding the chemical and potential biological properties of this compound, guiding the rational design of future experimental studies.

Conformational Analysis and Stability Studies

No specific studies on the conformational analysis or stability of this compound were found in the reviewed literature. Such an analysis would typically involve computational methods, such as Density Functional Theory (DFT), to identify the most stable geometric arrangements (conformers) of the molecule. By calculating the potential energy surface as a function of dihedral angles, researchers can determine the global and local energy minima, providing insights into the molecule's flexibility and preferred shapes. Factors influencing stability, such as steric hindrance and electronic effects, would also be evaluated. However, this information is not available for the target compound.

Prediction of Spectroscopic Parameters (Theoretical vs. Experimental)

A comparison between theoretically predicted and experimentally determined spectroscopic parameters for this compound is not documented in the current body of scientific research. This type of investigation is crucial for validating computational models and gaining a deeper understanding of the molecule's electronic structure and vibrational modes.

Typically, this would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies would be computed and scaled to facilitate a more accurate comparison with the experimental IR spectrum, aiding in the assignment of vibrational modes.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict the electronic transitions and compare them with the absorption maxima observed in the experimental UV-Vis spectrum.

Without dedicated research on this compound, the data tables and detailed research findings for these subsections cannot be generated.

Exploration of Biological Activities and Mechanistic Insights Preclinical Focus

Enzyme Inhibition Studies and Mechanism of Action

The ability of a compound to selectively inhibit enzymes is a key mechanism for therapeutic intervention. Derivatives related to (E)-ethyl 3-(3-acetylphenyl)acrylate have been investigated for their effects on several key enzymes implicated in various pathological conditions.

Tyrosinase Inhibitory Activity and Kinetics

Tyrosinase is a crucial copper-containing enzyme in melanin (B1238610) biosynthesis, and its over-expression can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a well-established strategy for developing antimelanogenic agents. Research has shown that derivatives of benzoic and cinnamic acid, which share structural similarities with this compound, exhibit potent tyrosinase inhibitory activity. eco-vector.com

One study focused on hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. It was found that the presence and position of hydroxyl groups on the cinnamic acid phenyl ring play a vital role in the inhibitory activity. For instance, derivative 5c (2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate) demonstrated exceptionally potent inhibition of mushroom tyrosinase with an IC50 value of 0.0020 µM, significantly more active than the standard inhibitor kojic acid (IC50 = 16.69 µM). eco-vector.commdpi.com Another potent derivative, Ph9 (2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate), inhibited mushroom tyrosinase with an IC50 of 0.059 nM. mdpi.com

Enzyme kinetics studies have been performed to elucidate the mechanism of inhibition. Analysis revealed that derivative 5c acts as a competitive and reversible inhibitor with a dissociation constant (Ki) of 0.0072 µM. eco-vector.com In another case, a similar derivative was also found to be a competitive inhibitor. mdpi.com In contrast, other analogues have displayed different kinetic profiles, such as mixed-type or non-competitive inhibition, indicating that subtle structural changes can alter the mode of interaction with the enzyme. mdpi.com

| Compound | IC50 (µM) | Type of Inhibition | Dissociation Constant (Ki) (µM) | Reference |

|---|---|---|---|---|

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | 0.0020 | Competitive | 0.0072 | eco-vector.com |

| 2-((4-acetylphenyl)amino)-2-oxoethyl-(E)-3-(4-chlorophenyl)acrylate (5d) | 8.26 | Mixed-type | Not Reported | mdpi.com |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | 0.000059 | Mixed-type | 0.000093 | mdpi.com |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | 0.0021 | Non-competitive | 0.0023 | mdpi.com |

| Kojic Acid (Standard) | 16.69 | Not Applicable | Not Applicable | eco-vector.commdpi.com |

Interaction with Angiotensin-Converting Enzyme (ACE) and Analogues

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors are a class of drugs widely used to treat hypertension. nih.gov While direct studies on this compound are not prominent in the available literature, the general principles of ACE inhibition involve interactions with the enzyme's active site. ACE is a zinc-dependent dipeptidyl carboxypeptidase, and inhibitors typically chelate the zinc ion and form hydrogen bonds with active site residues. ekb.eg The development of domain-selective inhibitors that target either the N-terminal (nACE) or C-terminal (cACE) catalytic domains is an area of active research to create more targeted therapies with fewer side effects. ekb.eg

Targeting Specific Protein Kinases (e.g., Aurora 2 Kinase) for Analogues

Protein kinases are essential for controlling cellular signaling networks, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Cinnamic acid and its derivatives have been a source of inspiration for the design of numerous synthetic inhibitors of oncogenic protein kinases. nih.gov These compounds can exhibit various modes of inhibition, including ATP-competitive, mixed-competitive, and non-competitive mechanisms. nih.gov

Aurora A kinase, a member of the Aurora family of serine/threonine kinases, is a crucial regulator of mitotic events, including centrosome maturation and spindle formation. nih.gov Its overexpression is linked to genetic instability and tumorigenesis, making it a target for cancer therapy. nih.gov While specific inhibitory data for this compound analogues against Aurora 2 (Aurora A) kinase is limited, the broader class of cinnamic acid derivatives is known to inhibit various protein kinases. The selectivity of these inhibitors is often influenced by subtle chemical modifications to the core structure. nih.gov

Interaction with SIRT2 and EGFR (for related derivatives)

Sirtuin 2 (SIRT2) is a protein deacetylase that plays roles in cell cycle regulation and has been identified as a potential target in cancer therapy. nih.gov Specific inhibitors for SIRT2 have been developed, though none from the direct structural class of this compound are prominently cited in comparative studies. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumorigenesis. ui.ac.id Chalcones, which share the α,β-unsaturated ketone system with acrylate derivatives, have been investigated as EGFR inhibitors. ui.ac.id Studies have shown that certain chalcone (B49325) derivatives can inhibit the tyrosine kinase activity of EGFR in vitro. For example, butein, marein, and phloretin (B1677691) were found to inhibit EGFR with IC50 values of 8 µM, 19 µM, and 25 µM, respectively. ui.ac.id Molecular modeling suggests these inhibitors can dock into the ATP binding pocket of the EGFR kinase domain, with hydrogen bonds and hydrophobic interactions being crucial for binding. ui.ac.id The structural characteristics, particularly hydroxylation patterns, appear to be important for their inhibitory action. ui.ac.id

Antioxidant Activity Investigations

Antioxidants can mitigate cellular damage by neutralizing reactive oxygen species (ROS). The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. eco-vector.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. ekb.eg

Studies on chalcone analogues containing a propenone fragment similar to that in this compound have demonstrated significant antiradical activity in the DPPH test. eco-vector.com Quantum-chemical calculations have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, is often localized on this propenone fragment, supporting the likelihood of antiradical properties. eco-vector.com Cinnamic acid itself is known to terminate radical chain reactions by donating electrons to form stable products. mdpi.com The free radical scavenging activity of various cinnamic acid derivatives has been well-documented, suggesting this as a potential activity for related compounds. mdpi.com

Anti-inflammatory Mechanism Research

Inflammation involves complex pathways mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit the COX pathway. However, this can lead to side effects due to the shunting of arachidonic acid metabolism towards the LOX pathway. nih.gov Therefore, the development of dual COX/LOX inhibitors is a promising strategy for safer anti-inflammatory therapy. nih.gov

Cinnamic acid derivatives are recognized for their anti-inflammatory properties. mdpi.com While direct mechanistic studies for this compound are not widely available, related compounds have been investigated. For example, a study on a cinnamic-amino acid hybrid molecule showed high cyclooxygenase inhibitory activity (IC50 = 6 µM for COX-2). The anti-inflammatory mechanisms of some synthetic products are linked to the reduction of cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines. These findings suggest that compounds with a cinnamate scaffold may exert anti-inflammatory effects by modulating these key inflammatory pathways.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of chalcone derivatives, including this compound, is significantly influenced by the nature and position of substituents on their phenyl rings. nih.gov SAR studies on this class of compounds have provided valuable information for the design of more potent and selective therapeutic agents, particularly in the realm of anticancer research. scirp.orgnih.gov

Key structural modifications on the two phenyl rings (commonly denoted as ring A and ring B) of the chalcone scaffold have been shown to modulate their biological effects. nih.gov For instance, the presence of electron-donating groups like hydroxyl (-OH) can influence the anticancer properties of these molecules. nih.gov

In the context of anticancer activity, SAR studies have revealed several important trends for chalcone derivatives:

Substitution Patterns: The type and position of substituents on the aromatic rings are critical for cytotoxicity. For example, in a series of chalcone-1,2,3-triazole-azole hybrids, compounds bearing a 3,4,5-trimethoxyphenyl group on one of the benzene (B151609) rings exhibited more potent inhibitory effects against the SK-N-SH neuroblastoma cell line compared to those with a p-chloro substituent. mdpi.com

Antiproliferative Activity: Modifications to the chalcone structure have led to the development of derivatives with significant antiproliferative activity. For example, certain analogues have shown pronounced in vitro growth inhibitory activity in HCT116 human cancer cells. nih.gov

Mechanism of Action: SAR studies also provide clues about the mechanism of action. For some chalcone derivatives, a good correlation has been observed between their ability to inhibit the nuclear factor kappa B (NF-κB) pathway and their antiproliferative activity. acs.org The suppression of NF-κB activation is a potential mechanism for the cytotoxic effects of these compounds against cancer cells. acs.org

The table below summarizes the impact of different structural features on the biological activity of chalcone derivatives, which can be extrapolated to understand the potential of this compound derivatives.

| Structural Modification | Effect on Biological Activity | Example of Activity |

| Electron-donating groups (e.g., -OH) on phenyl rings | Can influence anticancer properties. nih.gov | Anticancer |

| 3,4,5-trimethoxyphenyl group | Potent inhibitory effects against certain cancer cell lines. mdpi.com | Antiproliferative (neuroblastoma) |

| Thiazole-containing chalcones | Induction of hypersensitivity in drug-resistant cell lines. nih.gov | Overcoming drug resistance in cancer |

| Chalcone-1,2,3-triazole hybrids | Significant antitumor activity. nih.gov | Tubulin polymerization inhibition |

In Silico Predictions of Biological Pathways and Molecular Targets

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the biological pathways and molecular targets of novel compounds. scirp.orgnih.gov For derivatives of this compound, these computational approaches provide a theoretical framework to understand their potential therapeutic applications.

Molecular docking studies have been instrumental in identifying potential protein targets for chalcone and acrylate derivatives. These studies simulate the interaction between a small molecule and a protein, helping to predict the binding affinity and mode of interaction. cumhuriyet.edu.tr

Key predicted molecular targets and pathways for related compounds include:

Tubulin: Several novel chalcone derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov Molecular modeling studies of acrylate derivatives have also aimed to understand their interaction with the colchicine-binding site on tubulin, suggesting a mechanism for their cytotoxic and tubulin-inhibiting capabilities. nih.govresearchgate.net

Nuclear Factor Kappa B (NF-κB): As suggested by SAR studies, the NF-κB pathway is a potential target. acs.org In silico analyses can further elucidate the specific interactions between chalcone derivatives and components of this pathway.

Epidermal Growth Factor Receptor (EGFR): A molecular docking study of an acetylsalicylic acid derivative containing a 4-acetylphenyl group showed potential as an EGFR inhibitor, suggesting that the acetylphenyl moiety present in this compound could also be directed towards this target. cumhuriyet.edu.tr

p53-MDM2 Interaction: Some chalcone analogues have been investigated as inhibitors of the p53-MDM2 interaction, which is a critical pathway in cancer. nih.gov Docking and molecular dynamics studies have been used to predict the stable binding of these compounds to the MDM2 binding pocket. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Hydrazone derivatives, which share some structural similarities with chalcones, have been investigated as multi-target inhibitors of Hş/Kş ATPase, COX-2, and 5-LOX. d-nb.info This suggests that this compound derivatives could also have anti-inflammatory potential by targeting these enzymes.

The following table outlines the predicted biological targets and pathways for compounds structurally related to this compound, based on in silico studies.

| Predicted Molecular Target/Pathway | In Silico Method Used | Potential Therapeutic Application |

| Tubulin | Molecular Docking nih.govresearchgate.net | Anticancer |

| Nuclear Factor Kappa B (NF-κB) | (Implied from SAR) acs.org | Anti-inflammatory, Anticancer |

| Epidermal Growth Factor Receptor (EGFR) | Molecular Docking cumhuriyet.edu.tr | Anticancer |

| p53-MDM2 Interaction | Molecular Docking, Molecular Dynamics nih.gov | Anticancer |

| COX-2 and 5-LOX | Molecular Docking d-nb.info | Anti-inflammatory |

| α-amylase | Molecular Docking, Molecular Dynamics nih.gov | Antidiabetic |

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

The reactivity of (E)-ethyl 3-(3-acetylphenyl)acrylate, stemming from its multiple functional groups, renders it a highly versatile intermediate in the synthesis of a wide array of organic molecules. The electrophilic nature of the α,β-unsaturated system, coupled with the reactivity of the acetyl group, allows for a variety of chemical transformations.

Precursor for Complex Organic Molecules

This compound serves as a readily available starting material for the synthesis of more complex molecular architectures. A key transformation involves the selective bromination of the acetyl group. For instance, the reaction of this compound with bromine in a solvent mixture of ethanol (B145695) and dioxane yields ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate. prepchem.com This derivative, now possessing a highly reactive α-bromo ketone, is a valuable precursor for the construction of more elaborate molecules through nucleophilic substitution reactions.

| Starting Material | Reagents | Product | Application of Product |

| This compound | Bromine, Ethanol, Dioxane | ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate | Precursor for complex molecule synthesis |

Building Block for Heterocyclic Compound Synthesis

The chalcone-like scaffold of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govekb.egdoaj.orgnih.govacs.org The α,β-unsaturated ketone moiety can readily undergo cyclocondensation reactions with a variety of binucleophiles to form five, six, and seven-membered rings.

For example, the reaction of chalcones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines. rsc.orggoogle.com Similarly, condensation with guanidine (B92328) can yield pyrimidine (B1678525) derivatives. researchgate.net The reaction with o-phenylenediamine (B120857) can be employed to synthesize benzodiazepine (B76468) derivatives. These reactions highlight the potential of this compound as a key building block for generating a library of diverse heterocyclic scaffolds for further investigation.

| Reagent | Resulting Heterocycle |

| Hydrazine | Pyrazoline |

| Guanidine | Pyrimidine |

| o-Phenylenediamine | Benzodiazepine |

Role in Polymer Chemistry

The presence of a polymerizable acrylate (B77674) group in this compound opens up possibilities for its use in polymer chemistry. While extensive research on the homopolymerization of this specific monomer is not widely reported, the principles of acrylate polymerization and the influence of its functional groups allow for the prediction of its behavior and the potential properties of the resulting polymers.

Monomer for Functional Polymer and Copolymer Development

This compound can be utilized as a functional monomer in the development of novel polymers and copolymers. The acrylate moiety can undergo free-radical polymerization, initiated by thermal or photoinitiators, to form a polyacrylate backbone. acs.orgresearchgate.net The pendant acetylphenyl group introduces a specific functionality along the polymer chain, which can be used for post-polymerization modifications or to impart specific properties to the material.

Copolymerization of this compound with other vinyl monomers, such as styrene, methyl methacrylate, or other acrylates, would allow for the creation of a wide range of copolymers with tailored properties. wikipedia.org The incorporation of the acetylphenyl group can influence the polarity, solubility, and reactivity of the resulting copolymer.

Design of Materials with Tailored Properties (e.g., Thermal Stability, UV Resistance)

Furthermore, the aromatic ring can also impart a degree of UV resistance to the polymer. Aromatic compounds can absorb UV radiation, and while this can sometimes lead to degradation, in certain polymer architectures, it can provide a shielding effect, protecting the main polymer chain from photodegradation.

| Polymer Constituent | Expected Property Enhancement |

| Aromatic Ketone Side Chain | Increased Thermal Stability |

| Aromatic Ring | Potential for UV Resistance |

Exploration in Medicinal Chemistry Research for Novel Scaffolds (excluding clinical applications)

The chalcone (B49325) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for diverse biological receptors. nih.govekb.egdoaj.orgnih.gov This has led to extensive research into chalcone derivatives for the development of novel therapeutic agents. This compound, as a chalcone analogue, is therefore a compound of significant interest in medicinal chemistry research for the design of new molecular scaffolds.

Chalcone derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The α,β-unsaturated ketone is a key pharmacophore, often acting as a Michael acceptor, allowing for covalent interactions with biological targets.

Research into compounds with similar structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has identified them as promising scaffolds for the development of novel anticancer candidates. nih.gov This highlights the potential of the acetylphenyl moiety in the design of bioactive molecules. The exploration of this compound and its derivatives as novel scaffolds in medicinal chemistry is an active area of research, with the aim of discovering new compounds with potential therapeutic applications.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The synthesis of acrylate (B77674) derivatives with precise stereochemistry is crucial for their application in pharmaceuticals and fine chemicals. Future research should focus on developing novel synthetic pathways for (E)-ethyl 3-(3-acetylphenyl)acrylate and its analogues that offer high levels of stereoselectivity and enantioselectivity. The design and application of transition metal complexes are recognized as effective strategies for synthesizing polymers with controlled stereospecific structures. mdpi.com Titanocene catalysts, for example, are widely used in olefin polymerization for a variety of monomers, including acrylates. mdpi.com The development of chiral catalysts could enable the enantioselective synthesis of derivatives, which is particularly important for investigating their biological activities, as different enantiomers can have distinct pharmacological effects.

Integration of Advanced Catalytic Systems (e.g., Photocatalysis)

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient catalytic systems. The integration of advanced catalysis, such as photocatalysis, represents a significant opportunity for the synthesis and polymerization of this compound. Photocatalytic systems, often activated by visible light, can offer milder reaction conditions and unique reactivity compared to traditional methods. nih.govacs.org For instance, Ir-catalyzed visible light-mediated processes have been successfully used for the controlled radical polymerization of various acrylate monomers. acs.org Research into photocatalytic methods could lead to more environmentally benign and efficient production of this compound and its polymers. repec.org Furthermore, the development of novel single-component dinickel catalysts has shown promise for the copolymerization of ethylene (B1197577) and acrylates, suggesting that advanced multimetallic systems could offer new routes to copolymers incorporating the this compound monomer. acs.org

Deeper Computational Modeling of Reaction Pathways and Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. Deeper computational modeling of the reaction pathways involved in the synthesis and polymerization of this compound can accelerate the development of optimized processes. anii.org.uy Kinetic modeling of acrylate photopolymers is used to predict curing behavior, and similar approaches could be applied here. researchgate.net Molecular simulation strategies can also be employed to understand the degradation mechanisms of acrylic polymers, which is vital for material design. acs.org Furthermore, computational models can elucidate the molecular interactions between this compound-based molecules and biological targets, aiding in the rational design of new therapeutic agents. nih.gov Such models can predict binding affinities and help to understand the structure-activity relationships of novel derivatives.

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

The acrylate scaffold is a key feature in many biologically active molecules. acs.org Numerous acrylate derivatives have been designed and synthesized as potential anticancer agents, with some showing potent activity against cell lines like MCF-7 breast carcinoma. researchgate.netrsc.org A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis. nih.govacs.orgresearchgate.net

Future research should involve comprehensive screening of this compound and its derivatives against a wide range of biological targets. This could uncover novel therapeutic applications. Mechanistic studies would be crucial to understand how these compounds exert their biological effects, including identifying the specific proteins and signaling pathways they interact with. This could involve investigating their potential to induce cell cycle arrest, as has been observed with other acrylate derivatives. nih.govresearchgate.net

Design of Next-Generation Materials Based on this compound Scaffolds

The polymerizability of the acrylate group makes this compound an attractive building block for new materials. wikipedia.org Acrylate-based polymers are used in a vast array of applications, including coatings, adhesives, and textiles. wikipedia.orgatamanchemicals.com The presence of the 3-acetylphenyl group offers a site for further functionalization, which could be used to tune the properties of the resulting polymers.

Future opportunities lie in the design of next-generation materials, such as smart polymers that respond to specific stimuli. Additionally, acrylate-based hydrogels and scaffolds are extensively researched for biomedical applications, including tissue engineering and drug delivery. mdpi.comnih.govnih.gov The unique structure of this compound could be leveraged to create novel scaffolds with tailored mechanical properties, biodegradability, and biocompatibility for applications like cartilage repair or as carriers for therapeutic agents. nih.govmdpi.com New composite materials with cross-linked structures based on grafted acrylate copolymers have also shown promise for medical products. researchgate.net

Q & A

Q. What are the established synthetic methodologies for (E)-ethyl 3-(3-acetylphenyl)acrylate?

The synthesis of this compound typically involves transition metal-catalyzed cross-coupling or oxidative alkenylation reactions. For example, ruthenium-catalyzed direct oxidative alkenylation of arenes with ethyl acrylate in the presence of KPF6 and Cu(OAc)₂·H₂O in water has been reported for analogous acrylate derivatives . Alternatively, coupling reactions between substituted phenyl precursors and ethyl acrylate under basic conditions in ethanol can yield the target compound, followed by purification via column chromatography (e.g., hexane/EtOAc gradients) . Optimization of reaction temperature, solvent polarity, and catalyst loading is critical for improving yield and stereoselectivity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, with parameters such as R factor (<0.05) and data-to-parameter ratios (>12:1) ensuring accuracy . For example, analogous acrylate derivatives like (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate have been characterized using this method, revealing planar geometries and intermolecular hydrogen bonding patterns critical for stability .

Q. What spectroscopic techniques are used to confirm the E-configuration and purity?

- NMR Spectroscopy : The coupling constant (J) between α,β-unsaturated protons in ¹H NMR (typically J = 12–16 Hz for trans configuration) confirms the E-stereochemistry .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O, ~1700 cm⁻¹) and acrylate ester (C-O, ~1250 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic or crystallographic data for this compound?

Discrepancies often arise from differences in sample purity, crystallization solvents, or instrumental calibration. To resolve these:

- Cross-validation : Compare data across multiple techniques (e.g., SC-XRD with DFT-optimized geometries) .

- Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict bond lengths and angles, which can be benchmarked against experimental SC-XRD data .

Q. What experimental design considerations are critical for studying the bioactivity of this compound?

- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

- In Vitro Assays : Prioritize assays relevant to reported agrochemical or medicinal applications (e.g., antimicrobial or antioxidant activity) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications to the acetyl or acrylate groups to identify key pharmacophores .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Degradation Studies : Monitor compound integrity via HPLC or TLC under stressors (light, heat, humidity).

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at –20°C to prevent photo-oxidation of the acrylate moiety .

- Crystallization : Recrystallization from aprotic solvents (e.g., ethyl acetate) enhances stability by reducing hygroscopicity .

Q. What advanced computational tools are employed to predict the reactivity of this compound in synthesis?

- DFT Calculations : Simulate transition states and activation energies for reactions like Michael additions or Diels-Alder cycloadditions .

- Molecular Dynamics (MD) : Model solvation effects and conformational flexibility in catalytic environments (e.g., aqueous vs. organic media) .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to resolve enantiomeric impurities, especially if the compound is intended for pharmaceutical studies .

- Scale-Up Challenges : Pilot-scale synthesis may require flow chemistry systems to maintain reaction efficiency and minimize exothermic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.